molecular formula C21H22N2O4 B12458799 (1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B12458799
M. Wt: 366.4 g/mol
InChI Key: GWLBDEXJQIOVGY-JKSUJKDBSA-N
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Description

(1R,2S)-2-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with phenylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.

    Introduction of phenylcarbamoyl groups: This step involves the reaction of the cyclohexane derivative with phenyl isocyanate under controlled conditions to introduce the phenylcarbamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The phenylcarbamoyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenylcarbamoyl groups can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(1R,2S)-2-[[2-(phenylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H22N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h1-3,6-9,12-13,15-16H,4-5,10-11H2,(H,22,25)(H,23,24)(H,26,27)/t15-,16+/m0/s1

InChI Key

GWLBDEXJQIOVGY-JKSUJKDBSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O

solubility

>55 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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